molecular formula C11H11BrN2 B13054125 2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine

2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine

Cat. No.: B13054125
M. Wt: 251.12 g/mol
InChI Key: MDNXOGRJJMGKSI-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a bromine atom, a methyl group, and a tetrahydrocyclopenta ring fused to a pyrrolo[2,3-B]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can be achieved through various synthetic routes. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound in industrial quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is unique due to its specific structure, which combines a bromine atom, a methyl group, and a tetrahydrocyclopenta ring fused to a pyrrolo[2,3-B]pyridine core. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

10-bromo-7-methyl-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C11H11BrN2/c1-14-9-4-2-3-7(9)8-5-6-10(12)13-11(8)14/h5-6H,2-4H2,1H3

InChI Key

MDNXOGRJJMGKSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C3=C1N=C(C=C3)Br

Origin of Product

United States

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